molecular formula C6H12ClNO3 B6163480 (3R,5R)-5-methylmorpholine-3-carboxylic acid hydrochloride CAS No. 2140265-81-0

(3R,5R)-5-methylmorpholine-3-carboxylic acid hydrochloride

Cat. No.: B6163480
CAS No.: 2140265-81-0
M. Wt: 181.6
InChI Key:
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Description

(3R,5R)-5-methylmorpholine-3-carboxylic acid hydrochloride is a versatile chemical compound used in various scientific research fields. It is known for its unique structural properties and potential applications in chemistry, biology, medicine, and industry. This compound is a derivative of morpholine, a heterocyclic amine, and is characterized by the presence of a carboxylic acid group and a methyl group at specific positions on the morpholine ring.

Scientific Research Applications

(3R,5R)-5-methylmorpholine-3-carboxylic acid hydrochloride has numerous applications in scientific research:

Safety and Hazards

The safety data sheet for similar compounds suggests that they may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5R)-5-methylmorpholine-3-carboxylic acid hydrochloride typically involves the use of 1,2-amino alcohols as starting materials. A common method includes a sequence of coupling, cyclization, and reduction reactions. For instance, amino alcohols can be reacted with α-haloacid chlorides to form the desired morpholine derivatives under specific reaction conditions . The process may involve the use of catalysts and reagents such as methanesulfonic acid (MsOH) under reflux conditions in methanol (MeOH) to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(3R,5R)-5-methylmorpholine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce alcohols, and substitution reactions can result in various substituted morpholine derivatives.

Mechanism of Action

The mechanism of action of (3R,5R)-5-methylmorpholine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist at various receptors, influencing biological processes. Its effects are mediated through binding to target proteins and modulating their activity, leading to downstream effects on cellular functions .

Comparison with Similar Compounds

Similar Compounds

    Morpholine: A simpler analog without the carboxylic acid and methyl groups.

    N-methylmorpholine: A derivative with a methyl group on the nitrogen atom.

    5-methylmorpholine-3-carboxylic acid: A similar compound without the hydrochloride salt form.

Uniqueness

(3R,5R)-5-methylmorpholine-3-carboxylic acid hydrochloride is unique due to its specific stereochemistry and the presence of both a carboxylic acid group and a methyl group on the morpholine ring. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (3R,5R)-5-methylmorpholine-3-carboxylic acid hydrochloride involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "3-methyl-1-butanol", "morpholine", "sodium hydroxide", "hydrochloric acid", "sodium chloride", "sodium bicarbonate", "acetic anhydride", "sodium acetate", "ethyl acetate", "water" ], "Reaction": [ "Step 1: Conversion of 3-methyl-1-butanol to 3-methyl-1-butyl morpholine\n- Add morpholine and sodium hydroxide to 3-methyl-1-butanol\n- Heat the mixture to reflux for 24 hours\n- Cool the mixture and extract the product with ethyl acetate\n- Dry the organic layer with sodium sulfate\n- Concentrate the organic layer to obtain 3-methyl-1-butyl morpholine", "Step 2: Conversion of 3-methyl-1-butyl morpholine to (3R,5R)-5-methylmorpholine-3-carboxylic acid\n- Dissolve 3-methyl-1-butyl morpholine in acetic anhydride\n- Add sodium acetate and heat the mixture to reflux for 24 hours\n- Cool the mixture and extract the product with ethyl acetate\n- Dry the organic layer with sodium sulfate\n- Concentrate the organic layer to obtain (3R,5R)-5-methylmorpholine-3-carboxylic acid", "Step 3: Conversion of (3R,5R)-5-methylmorpholine-3-carboxylic acid to (3R,5R)-5-methylmorpholine-3-carboxylic acid hydrochloride\n- Dissolve (3R,5R)-5-methylmorpholine-3-carboxylic acid in water\n- Add hydrochloric acid and stir the mixture until the pH reaches 2\n- Cool the mixture and filter the precipitated product\n- Wash the product with water and dry it to obtain (3R,5R)-5-methylmorpholine-3-carboxylic acid hydrochloride" ] }

CAS No.

2140265-81-0

Molecular Formula

C6H12ClNO3

Molecular Weight

181.6

Purity

95

Origin of Product

United States

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